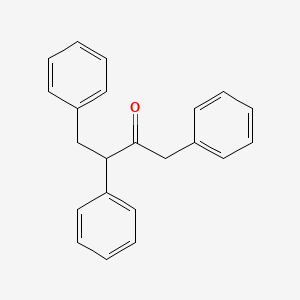
2-Butanone, 1,3,4-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 1,3,4-triphenyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms, one of which is part of a butanone structure, and the other is substituted with three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butanone, 1,3,4-triphenyl- can be synthesized through several methods. One common approach involves the use of the Wittig reaction, where an organophosphorus ylide reacts with a ketone to form the desired product . The reaction typically requires strong bases such as butyl lithium and is carried out under anhydrous conditions to prevent the decomposition of the ylide.
Another method involves the aldol condensation reaction, where two aldehydes or ketones react to form a β-hydroxy ketone, which can then undergo dehydration to yield the final product . This reaction is usually catalyzed by bases such as sodium hydroxide or acids such as sulfuric acid.
Industrial Production Methods
Industrial production of 2-Butanone, 1,3,4-triphenyl- often involves the dehydrogenation of 2-butanol using catalysts such as copper, zinc, or bronze at high temperatures ranging from 400 to 550°C . This method ensures high conversion rates and selectivity towards the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 1,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated phenyl derivatives.
Applications De Recherche Scientifique
2-Butanone, 1,3,4-triphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Butanone, 1,3,4-triphenyl- involves its interaction with various molecular targets and pathways. For example, in the aldol reaction, the compound forms an enolate intermediate, which then reacts with a carbonyl group to form a β-hydroxy ketone . This intermediate can undergo further reactions, such as dehydration, to yield the final product. The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: A simpler ketone with one phenyl group.
Benzophenone: A ketone with two phenyl groups.
Triphenylmethane: A compound with three phenyl groups attached to a central carbon atom.
Uniqueness
2-Butanone, 1,3,4-triphenyl- is unique due to its combination of a butanone structure with three phenyl groups, which imparts distinct chemical and physical properties. This structural arrangement allows for a wide range of chemical reactions and applications that are not possible with simpler ketones or aromatic compounds.
Propriétés
Numéro CAS |
62640-72-6 |
|---|---|
Formule moléculaire |
C22H20O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1,3,4-triphenylbutan-2-one |
InChI |
InChI=1S/C22H20O/c23-22(17-19-12-6-2-7-13-19)21(20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h1-15,21H,16-17H2 |
Clé InChI |
DHCDVVIUFMJGFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















